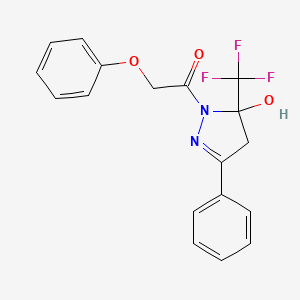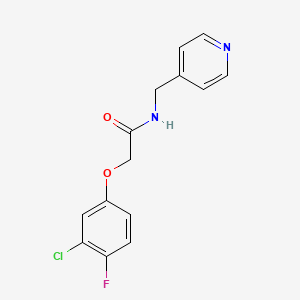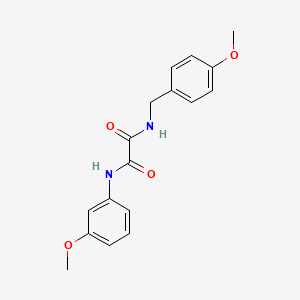![molecular formula C12H12N4O3 B5057246 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as methylene blue or methylthioninium chloride, and it is a synthetic dye that has been used for over a century as a diagnostic and therapeutic agent. In recent years, researchers have discovered the potential of this compound in various fields, including neuroscience, cancer research, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is complex and varies depending on the application. In neuroscience, this compound has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain. In cancer research, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In infectious diseases, this compound has been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and inhibiting their growth.
Biochemical and Physiological Effects:
5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has various biochemical and physiological effects depending on the application. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, this compound has been shown to have antimicrobial properties and has been used as a treatment for bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has various advantages and limitations for lab experiments. One of the advantages is its low toxicity, which makes it a safe compound to use in animal models and in vitro experiments. Another advantage is its stability, which allows for long-term storage and use in various applications. One of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential to interfere with certain assays and experiments, which can lead to inaccurate results.
Direcciones Futuras
There are several future directions for research on 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of new formulations and delivery methods for this compound, which can improve its efficacy and reduce its limitations. Another direction is the investigation of its potential applications in other fields, such as immunology and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in various applications.
Métodos De Síntesis
The synthesis method of 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of N,N-dimethylaniline with sodium nitrite and hydrochloric acid to form N,N-dimethyl-p-phenylenediamine. This compound is then reacted with sodium nitrite and hydrochloric acid to form N,N-dimethyl-p-phenylenediamine dihydrochloride. The dihydrochloride is then reacted with sodium hydroxide and formaldehyde to form the final product, 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, this compound has been shown to have neuroprotective effects and has been used as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to have anti-cancer properties and has been used as a treatment for various types of cancer, including breast cancer and lung cancer. In infectious diseases, this compound has been shown to have antimicrobial properties and has been used as a treatment for bacterial infections such as methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-10-9(11(18)16-12(19)15-10)7-13-6-4-8-3-1-2-5-14-8/h1-3,5,7H,4,6H2,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHJAWRIEPPNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)
![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)
![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)
acetate](/img/structure/B5057271.png)

methyl]phosphonate](/img/structure/B5057277.png)